

Application Note: Quantification of Pyruvic Acid-13C2 Metabolites using LC-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyruvic acid-13C2

Cat. No.: B15559712

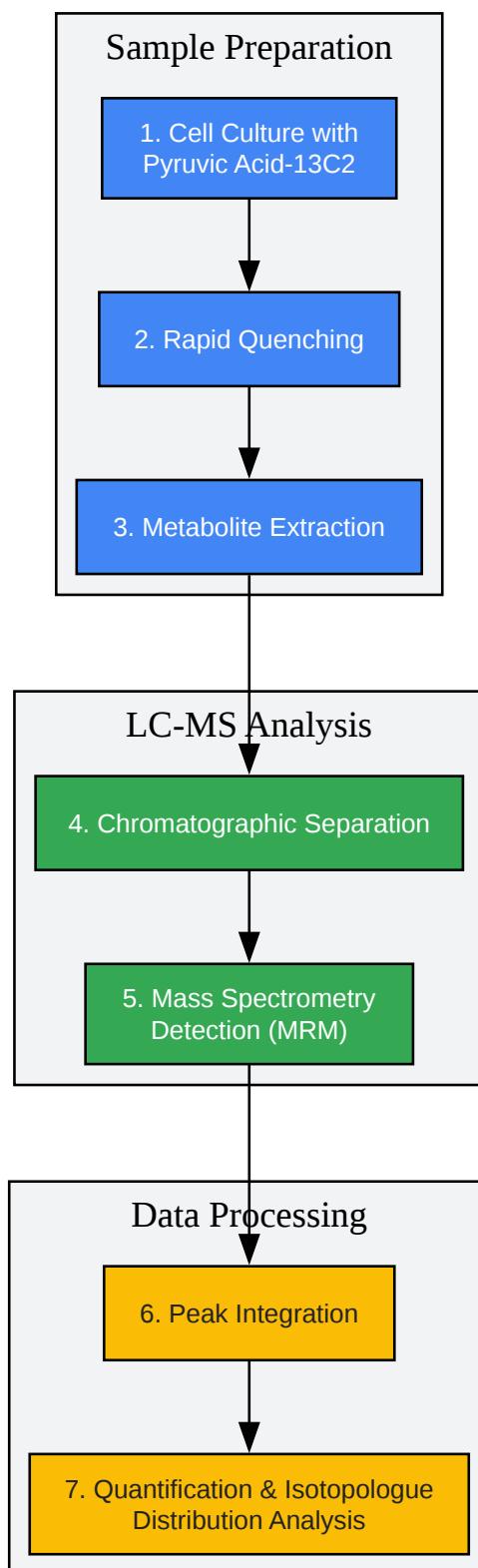
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvic acid is a pivotal intermediate in cellular metabolism, connecting glycolysis to the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid metabolism.^[1] Stable isotope tracing using compounds like **Pyruvic acid-13C2**, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This application note provides a detailed protocol for the quantification of **Pyruvic acid-13C2** and its key downstream metabolites in biological samples.

Metabolic Fate of Pyruvic Acid


Upon entering the cell, **Pyruvic acid-13C2** is rapidly metabolized. The labeled carbons can be traced through several key metabolic pathways:

- Conversion to Acetyl-CoA: Pyruvate dehydrogenase converts pyruvate to acetyl-CoA, which then enters the TCA cycle. This is a major hub of cellular respiration.
- Carboxylation to Oxaloacetate: Pyruvate carboxylase converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.

- Reduction to Lactate: Under anaerobic conditions, or in cells exhibiting the Warburg effect, pyruvate is reduced to lactate by lactate dehydrogenase.
- Transamination to Alanine: Pyruvate can be converted to the amino acid alanine through a transamination reaction.

Experimental Workflow

The overall experimental workflow for quantifying **Pyruvic acid-13C2** metabolites involves several key stages, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LC-MS based analysis of **Pyruvic acid-13C2** metabolites.

Protocols

Sample Preparation: Intracellular Metabolite Extraction

Objective: To rapidly halt metabolic activity and efficiently extract polar metabolites from cultured cells.

Materials:

- Cells cultured with **Pyruvic acid-13C2**
- Ice-cold 0.9% NaCl solution
- Liquid nitrogen
- Pre-chilled (-80°C) 80% methanol (LC-MS grade)
- Cell scraper
- Microcentrifuge tubes

Procedure:

- Aspirate the culture medium from the cell culture dish.
- Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular contaminants.
- Immediately quench metabolism by flash-freezing the cell monolayer in liquid nitrogen.
- Add 1 mL of pre-chilled 80% methanol to the frozen cells.
- Scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Vortex the lysate vigorously for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

- Transfer the supernatant containing the extracted metabolites to a new tube.
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried extract in a suitable volume (e.g., 100 μ L) of 50% methanol for LC-MS analysis.

LC-MS/MS Method for Metabolite Quantification

Objective: To separate and quantify **Pyruvic acid-13C2** and its labeled metabolites using tandem mass spectrometry.

Instrumentation:

- Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatography Conditions:

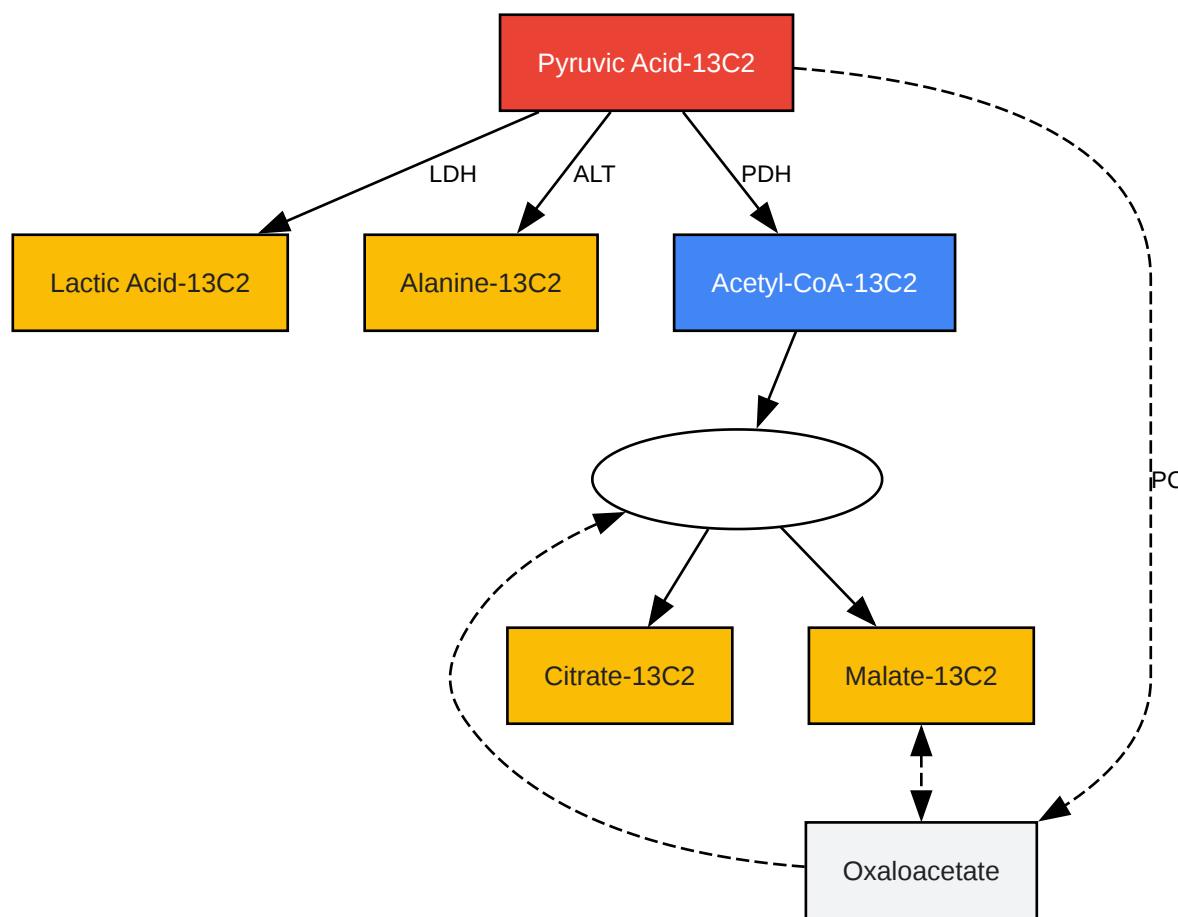
- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 μ m particle size) is often suitable for separating organic acids.[\[2\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid[\[2\]](#)
- Flow Rate: 0.2 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute more hydrophobic compounds.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for organic acids.

- Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
- Source Parameters:
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
 - IonSpray Voltage: -4500 V
 - Temperature: 400°C

Data Presentation


The following table presents representative quantitative data for key metabolites derived from **Pyruvic acid-13C2**. The M+n notation indicates the isotopologue with 'n' ¹³C atoms incorporated from the tracer.

Metabolite	Isotopologue	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	Relative Abundance (%)
Pyruvic Acid	M+2	89.0	45.0	3.5	95.2
Lactic Acid	M+2	91.0	45.0	4.1	68.4
Alanine	M+2	91.0	45.0	2.8	15.7
Citric Acid	M+2	193.0	113.0	6.2	45.3
Malic Acid	M+2	135.0	117.0	5.5	38.9
Aspartic Acid	M+2	134.0	74.0	3.1	8.2
Glutamic Acid	M+2	148.0	84.0	3.9	5.6

Note: The m/z values and relative abundances are illustrative and will vary depending on the specific experimental conditions and biological system.

Signaling Pathway Diagram

The following diagram illustrates the primary metabolic pathways involving **Pyruvic acid-13C2**.

[Click to download full resolution via product page](#)

Caption: Metabolic fate of **Pyruvic acid-13C2** in central carbon metabolism.

Conclusion

This application note provides a comprehensive framework for the quantification of **Pyruvic acid-13C2** metabolites using LC-MS. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative data and pathway visualization, offer a valuable resource for researchers investigating cellular metabolism. Careful optimization of each step is crucial for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. air.unimi.it [air.unimi.it]
- 2. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Application Note: Quantification of Pyruvic Acid-13C2 Metabolites using LC-MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559712#lc-ms-methods-for-quantifying-pyruvic-acid-13c2-metabolites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com